3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Skp2 E3 ligase ubiquitination inhibition cancer stem cell

The unsubstituted 8-position scaffold (CAS 222716-11-2) is the critical entry point for Skp2/SCF E3 ligase inhibitor SAR: its free 8-position enables one-step Mannich aminomethylation to generate panels of 8-aminomethyl analogs with documented Skp2 F-box binding activity. Unlike the optimized inhibitor SZL-P1-41 (CAS 222716-34-9), this compound lacks the 8-aminomethyl pharmacophore, making it the ideal structurally matched inactive control for specificity studies. Dual 7-hydroxy/8-position functionalization sites also support linker conjugation for PROTAC degrader development. Additionally, as the des-piperidinylmethyl parent of SZL-P1-41, it serves as a key analytical reference standard for impurity profiling and method validation. Procure high-purity scaffold for systematic SAR exploration; avoid generic analogs with unknown substitution.

Molecular Formula C18H13NO3S
Molecular Weight 323.37
CAS No. 222716-11-2
Cat. No. B2935825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one
CAS222716-11-2
Molecular FormulaC18H13NO3S
Molecular Weight323.37
Structural Identifiers
SMILESCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H13NO3S/c1-2-10-7-11-15(8-14(10)20)22-9-12(17(11)21)18-19-13-5-3-4-6-16(13)23-18/h3-9,20H,2H2,1H3
InChIKeyRNNAZOQXNOLIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS 222716-11-2): Benzothiazolyl-Chromenone Core Scaffold for Skp2 Inhibitor Development and SAR Procurement


3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS 222716-11-2, MFCD00546528) is a benzothiazolyl-chromenone heterocycle with molecular formula C₁₈H₁₃NO₃S and molecular weight 323.37 g/mol . This compound constitutes the unsubstituted (position-8) core scaffold of the benzothiazolylchromenone chemical class, from which the clinically studied Skp2 E3 ubiquitin ligase inhibitor SZL-P1-41 (CAS 222716-34-9) was derived by introduction of an 8-piperidin-1-ylmethyl substituent [1]. It is commercially cataloged as a ChemBridge screening compound and building block (ID 5358626) for structure-activity relationship (SAR) investigations within the Skp2/SCF E3 ligase inhibitor field .

Why the Unsubstituted 8-Position Scaffold (CAS 222716-11-2) Cannot Substitute for 8-Aminomethyl-Functionalized Analogs in Skp2-Targeting Applications


Within the benzothiazolyl-chromenone class, the presence or absence of a basic amine-bearing substituent at the chromenone 8-position is the critical structural determinant governing Skp2 inhibitory potency, cellular permeability, and in vivo pharmacokinetic behavior . The unsubstituted scaffold (CAS 222716-11-2) lacks the 8-piperidinylmethyl, 8-diethylaminomethyl, or 8-morpholinomethyl group that drives Skp2 F-box domain binding, SCF complex disruption, and tumor-suppressive p27/p21 stabilization [1]. Generic procurement of any in-class analog without verifying the 8-position substitution status will result in compounds with orders-of-magnitude differences in Skp2 E3 ligase inhibitory activity — a risk documented in the original high-throughput screening campaign where only optimized 8-aminomethyl derivatives, not the unsubstituted parent, progressed to in vivo efficacy studies [2].

Quantitative Differentiation Evidence: CAS 222716-11-2 vs. 8-Substituted Benzothiazolyl-Chromenone Analogs for Skp2-Targeted Procurement


8-Position Substitution Status Dictates Skp2 E3 Ligase Inhibitory Potency: Unsubstituted Scaffold vs. SZL-P1-41

The unsubstituted parent scaffold (CAS 222716-11-2), lacking any 8-aminomethyl substituent, served as the foundational core structure in the high-throughput in silico screening that identified the benzothiazolyl-chromenone class [1]. The optimized lead SZL-P1-41 (CAS 222716-34-9, bearing an 8-(piperidin-1-ylmethyl) group) selectively prevents Skp2-mediated substrate ubiquitination at 5–20 µM in cell-free and cell-culture systems, whereas the unsubstituted scaffold at position 8 does not appear among the confirmed active compounds in the published screening data, indicating that the 8-position amine-bearing substituent is essential for Skp2 F-box domain engagement .

Skp2 E3 ligase ubiquitination inhibition cancer stem cell

Physicochemical Profile: Molecular Weight and cLogP Differentiation Dictate Downstream Analog Design Strategy

The unsubstituted scaffold (222716-11-2, MW 323.37, cLogP ~4.31) possesses physicochemical properties that are suboptimal for oral bioavailability according to Lipinski's Rule of Five analysis, primarily due to elevated lipophilicity (LogP >4) combined with limited aqueous solubility predicted from its planar aromatic structure . In contrast, the 8-piperidinylmethyl derivative SZL-P1-41 (MW 420.52) incorporates a basic amine (piperidine pKa ~9.8) that improves aqueous solubility at physiological pH and enables salt formation, while the chromenone 7-hydroxy group (pKa ~7-8) provides an additional ionizable center in the analog series . The unsubstituted scaffold thus serves as the minimal pharmacophore core for property optimization through 8-position diversification.

drug-likeness lead optimization physicochemical properties

In Vivo Antitumor Efficacy is Exclusive to 8-Substituted Analogs: Unsubstituted Scaffold Lacks Required Pharmacophore

SZL-P1-41 (8-piperidinylmethyl-bearing analog) demonstrates robust in vivo antitumor activity in A549 lung cancer and PC3 prostate cancer mouse xenograft models at 40–80 mg/kg/day i.p., with tumor-suppressive effects attributed to its ability to achieve Cmax >1 µM in plasma and >4 µM in tumor tissue . The unsubstituted parent scaffold (222716-11-2) has no reported in vivo efficacy data, consistent with the SAR finding that the 8-basic amine substituent is required for cellular permeability, Skp2 target engagement, and consequent downstream p27 stabilization and Akt-driven glycolysis blockade [1]. This establishes that 222716-11-2 is positioned exclusively as a synthetic precursor and SAR probe scaffold, not as a direct in vivo chemical probe.

in vivo efficacy xenograft models pharmacokinetics

Selectivity Profile: Skp2 vs. Other SCF Complex Members is a Property of the Optimized 8-Substituted Analog, Not the Core Scaffold

SZL-P1-41 selectively inhibits Skp2 SCF E3 ligase activity without affecting Fbw7 or β-TrCP SCF complexes in HEK293T cells at concentrations up to 20 µM, a selectivity window documented in the primary characterization . This selectivity arises from specific interactions between the 8-piperidinylmethyl moiety and the Skp2 F-box domain (critical residues Trp97 and Asp98), as confirmed by mutational analysis showing that W97A and D98A Skp2 mutants are resistant to inhibition [1]. The unsubstituted scaffold 222716-11-2, lacking this 8-substituent, lacks the structural determinants for selective Skp2 F-box binding; the benzothiazole and chromenone moieties alone are insufficient to confer F-box selectivity among the ~69 human F-box proteins.

target selectivity SCF complex F-box protein

Synthetic Tractability: 8-Position of 222716-11-2 Enables Direct Diversification to Piperidinyl, Diethylamino, Morpholino, and Azepane Analogs

The chromenone 8-position of the unsubstituted scaffold (222716-11-2) is amenable to Mannich-type aminomethylation, enabling direct one-step diversification to a panel of 8-aminomethyl analogs including 8-(piperidin-1-ylmethyl) (SZL-P1-41, CAS 222716-34-9), 8-(diethylaminomethyl) (CAS 222716-30-5), 8-(dimethylaminomethyl) (CAS not specified), and 8-(azepan-1-ylmethyl) (CAS 637747-29-6) derivatives . This synthetic handle is absent in pre-functionalized analogs, making 222716-11-2 the preferred entry point for parallel SAR libraries exploring the 8-position amine pharmacophore. Multiple vendors catalog the compound at ≥95% purity for this purpose .

medicinal chemistry scaffold diversification parallel synthesis

Optimal Procurement and Application Scenarios for 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS 222716-11-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR-by-Catalog: 8-Position Diversification for Skp2 Inhibitor Lead Optimization

The unsubstituted 8-position of 222716-11-2 is the critical synthetic handle enabling one-step Mannich aminomethylation to generate panels of 8-aminomethyl analogs for Skp2 F-box binding SAR. Procurement of this scaffold allows systematic exploration of amine substituent effects (piperidine, diethylamine, morpholine, azepane, dimethylamine) on Skp2 inhibitory potency, selectivity, and physicochemical properties [1]. This scenario is supported by the original Chan et al. (2013) screening campaign wherein the benzothiazolyl-chromenone core was identified by in silico screening and subsequently optimized via 8-position modification [2].

Negative Control / Inactive Comparator for Skp2 E3 Ligase Functional Studies

Since the unsubstituted scaffold lacks the 8-aminomethyl pharmacophore required for Skp2 F-box domain engagement, 222716-11-2 can serve as a structurally matched inactive control compound in experiments using SZL-P1-41 or related 8-substituted Skp2 inhibitors. This application is supported by the SAR evidence that Skp2 inhibition and downstream p27 stabilization, Akt glycolysis suppression, and p53-independent senescence induction are exclusively properties of 8-aminomethyl-bearing analogs [1]. Researchers can use 222716-11-2 to control for non-Skp2-mediated effects of the benzothiazolyl-chromenone chemotype [2].

Chemical Probe Development: Starting Scaffold for Bifunctional Degraders (PROTACs) Targeting Skp2

The 7-hydroxy and 8-unsubstituted positions of 222716-11-2 provide two orthogonal functionalization sites for linker conjugation in PROTAC (Proteolysis-Targeting Chimera) design. The 8-position can be functionalized with an amine-bearing linker precursor while the 7-hydroxy group remains available for alternative modifications or can be left unmodified to preserve the critical hydrogen-bond donor for Skp2 interaction. This dual-functionalization capacity, combined with the scaffold's confirmed relevance to Skp2 binding (via the optimized 8-substituted analogs [1]), positions 222716-11-2 as a preferred entry point for Skp2-targeted degrader development [2].

Analytical Reference Standard and Impurity Profiling for SZL-P1-41 Quality Control

As the des-piperidinylmethyl parent compound of SZL-P1-41 (CAS 222716-34-9), compound 222716-11-2 represents a potential synthetic impurity or degradation product in SZL-P1-41 batches. Procurement of high-purity 222716-11-2 enables its use as an analytical reference standard for HPLC impurity profiling, mass spectrometry identification, and stability-indicating method validation in quality control workflows for the Skp2 inhibitor SZL-P1-41 [1]. The molecular weight difference (323.37 vs. 420.52) and distinct chromatographic retention (LogP 4.31 vs. lower for the piperidine-bearing analog) facilitate unambiguous detection [2].

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.